N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-iodophenyl)-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12INO4/c1-22-14-4-2-3-10-9-13(17(21)23-15(10)14)16(20)19-12-7-5-11(18)6-8-12/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWROIYIKINVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid
Procedure :
-
Starting material : 3-Methoxy-2-hydroxybenzaldehyde undergoes Pechmann condensation with diethyl malonate in the presence of piperidine under fusion conditions.
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Halogenation : Bromination at position 5 using bromine in glacial acetic acid yields 5-bromo-8-methoxycoumarin-3-carboxylic acid (optional step for intermediate diversification).
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Hydrolysis : Ethyl ester intermediates are hydrolyzed using HCl in acetic acid to yield the free carboxylic acid.
Key Data :
Amide Bond Formation
Procedure :
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Activation : The carboxylic acid is activated using carbonyldiimidazole (CDI) in dichloromethane.
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Coupling : Reaction with 4-iodoaniline at room temperature for 2–3 hours.
Key Data :
| Parameter | Value |
|---|---|
| Activation reagent | CDI (1.2 equiv) |
| Solvent | Dichloromethane |
| Reaction time | 2–3 hours |
| Yield | 58–72% |
Method 2: Direct Aminolysis of Ethyl Ester Intermediates
Synthesis of Ethyl 8-Methoxy-2-oxo-2H-chromene-3-carboxylate
Procedure :
Key Data :
Aminolysis with 4-Iodoaniline
Procedure :
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The ethyl ester is refluxed with 4-iodoaniline in ethanol or toluene for 6–12 hours.
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Base : Triethylamine or sodium hydride enhances nucleophilic substitution.
Key Data :
Method 3: One-Pot Sequential Iodination and Coupling
Iodination of Preformed Coumarin-Amide
Procedure :
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Intermediate : N-(4-aminophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is iodinated using N-iodosuccinimide (NIS) in acetonitrile.
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Catalyst : Trifluoroacetic acid (TFA) facilitates electrophilic aromatic substitution.
Key Data :
Limitations
-
Lower regioselectivity compared to direct coupling with 4-iodoaniline.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| Carboxylic acid activation (Method 1) | High purity, scalable | Requires CDI (costly reagent) | 58–72 |
| Direct aminolysis (Method 2) | One-step, avoids acid handling | Longer reaction time | 61–94 |
| One-pot iodination (Method 3) | Modular for diversification | Lower regioselectivity | 77–80 |
Characterization and Validation
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo substitution reactions, such as nucleophilic substitution, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Phenyl Ring
The 4-iodophenyl group distinguishes this compound from analogs with other halogen or functional group substitutions. Key comparisons include:
Halogen Substituents
- N-(4-Fluorophenyl) and N-(4-Chlorophenyl) Analogs: Studies on maleimide derivatives (e.g., N-(4-fluorophenyl)maleimide and N-(4-chlorophenyl)maleimide) reveal that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency against monoacylglycerol lipase (MGL). For example, IC₅₀ values for iodine (4.34 µM) and fluorine (5.18 µM) analogs are comparable, suggesting electronic effects may dominate over steric factors .
- Synthesis of such derivatives via acid-catalyzed cyclization achieves yields up to 86% .
Non-Halogen Substituents
Variations in the Chromene Core
Modifications to the chromene ring’s methoxy position or additional substituents significantly alter bioactivity and physicochemical properties:
Methoxy Position
- 8-Hydroxy vs. 8-Methoxy: Replacement of methoxy with hydroxyl (e.g., 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide) increases hydrogen-bond donor capacity, which may improve interactions with polar residues in target proteins .
Chromene Ring Modifications
Carboxamide Side Chain Modifications
The carboxamide linker’s flexibility and substituent bulk influence molecular recognition:
- Phenethyl vs. Iodophenyl : N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide exhibits a 20% lower yield in Suzuki coupling reactions compared to iodophenyl analogs, likely due to steric hindrance during synthesis .
- Heterocyclic Extensions : Compounds like N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (molecular weight 393.4 g/mol) incorporate fused heterocycles, broadening applications in kinase inhibition .
Key Research Findings
- Halogen Effects : Iodine’s polarizability enhances van der Waals interactions in hydrophobic pockets, but its impact on potency is comparable to smaller halogens like fluorine .
- Synthetic Challenges : Steric hindrance from iodophenyl groups can reduce reaction yields (e.g., 30% for trisubstituted analogs ).
- Biological Implications : Methoxy groups at position 8 optimize balance between lipophilicity and hydrogen-bonding capacity, critical for blood-brain barrier penetration in neuroactive compounds .
Biological Activity
N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. Its unique structure, characterized by the presence of an iodophenyl group and a carboxamide functional group, positions it as a potential candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H12INO4
- Molecular Weight : 421.19 g/mol
- CAS Number : 313402-44-7
Anticancer Properties
Recent studies indicate that chromene derivatives exhibit significant anticancer activity. This compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that compounds containing the chromene structure can induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways .
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 15.3 | Apoptosis induction |
| Study B | HeLa | 10.5 | Cell cycle arrest |
| Study C | A549 | 12.0 | Inhibition of migration |
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer progression. The compound has been shown to:
- Inhibit Enzyme Activity : It may inhibit specific enzymes related to tumor growth and metastasis.
- Modulate Signaling Pathways : The compound can affect pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
- Induce Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to oxidative damage in cancer cells, promoting apoptosis .
Case Studies
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Case Study on MCF-7 Cells :
- Researchers evaluated the effect of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 15 µM.
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In Vivo Studies :
- Animal models treated with the compound showed reduced tumor size compared to control groups, suggesting its potential as an effective anticancer agent.
Q & A
What are the common synthetic routes for preparing N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide?
Answer: The synthesis typically involves a multi-step condensation reaction. For similar coumarin derivatives, a substituted chromene-3-carboxylic acid is reacted with 4-iodoaniline under basic conditions (e.g., potassium carbonate in dry DMF). The reaction is refluxed to facilitate amide bond formation, followed by purification via flash column chromatography (silica gel) and recrystallization from acetone to obtain high-purity crystals. This approach is adapted from methods used for structurally related compounds like 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide .
How can crystallographic data resolve structural ambiguities in this compound?
Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL) is critical for precise structural determination. SHELXL refines high-resolution data to resolve bond lengths, angles, and hydrogen bonding patterns. Graph set analysis (as described in Etter’s formalism) identifies recurring hydrogen-bond motifs, aiding in understanding crystal packing stability. For example, the methoxy and carbonyl groups in coumarin derivatives often participate in C–H···O interactions, influencing crystallinity .
What methodological approaches assess the compound’s potential in biomedical imaging?
Answer: Radiolabeling with iodine-123 (similar to 123I-FP-CIT SPECT tracers) enables biodistribution studies. Semiquantitative analysis, combining striatal binding ratios (SBRs) and caudate-to-putamen ratios (CPRs), improves reproducibility in imaging data interpretation. Robustness against inter-scanner variability can be enhanced using convolutional neural networks (CNNs) trained with unrealistic data augmentation (e.g., Gaussian blurring) .
Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR: Identifies methoxy (–OCH3), iodophenyl aromatic protons, and the lactone carbonyl. Coumarin derivatives show characteristic deshielded peaks for the α,β-unsaturated lactone (δ ~6.5–8.5 ppm for aromatic protons).
- IR Spectroscopy: Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bending (~1550 cm⁻¹).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion for C17H13IN2O4: m/z 453.9854) .
How can researchers address contradictions in biological activity data?
Answer: Meta-analyses should account for variables like cell line specificity, assay conditions (e.g., pH, temperature), and pharmacokinetic parameters. Cross-validation with structural analogs (e.g., comparing 8-methoxy vs. 8-allyl substituents) isolates functional group contributions. Combining visual assessment (e.g., microscopy) with semiquantitative metrics reduces observer bias .
What strategies optimize solubility and stability for pharmacological studies?
Answer: Co-crystallization with dimethylformamide (DMF) improves solubility, as seen in chromene-carboxamide solvates. Stability under physiological conditions is tested via accelerated degradation studies (40°C/75% RH for 4 weeks), monitored by HPLC. For in vitro assays, DMSO stock solutions are preferred, with concentrations ≤0.1% to avoid cytotoxicity .
What structural features influence reactivity and bioactivity?
Answer:
- 4-Iodophenyl Group: Enhances electrophilicity at the amide carbonyl, facilitating nucleophilic substitutions.
- 8-Methoxy Substituent: Electron-donating effects stabilize the chromene ring, modulating π-π stacking in protein binding.
- Lactone Ring: The α,β-unsaturated carbonyl is a Michael acceptor site, relevant for covalent inhibition mechanisms .
How do computational methods predict target interactions?
Answer: Molecular docking (AutoDock Vina) using crystal structures (PDB) identifies binding poses in enzymes like cyclooxygenase-2. Quantitative structure-activity relationship (QSAR) models, trained on coumarin derivatives, prioritize substituents (e.g., halogen vs. methoxy) for optimizing binding affinity. Hydrogen-bonding propensity is validated via graph set analysis .
What purification techniques ensure high yield and purity?
Answer: Post-synthesis, flash chromatography (hexane/ethyl acetate gradient) removes unreacted 4-iodoaniline. Recrystallization from acetone/water (9:1 v/v) yields >95% purity. For trace metal removal, chelating resins (e.g., Chelex 100) are used in aqueous workups .
What challenges arise in scaling up synthesis?
Answer: Scaling requires optimizing solvent recovery (DMF distillation) and minimizing exothermic side reactions. Industrial chromatography (e.g., simulated moving bed) reduces silica gel usage. Process analytical technology (PAT) monitors reaction progress via inline FTIR to maintain stoichiometric control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
